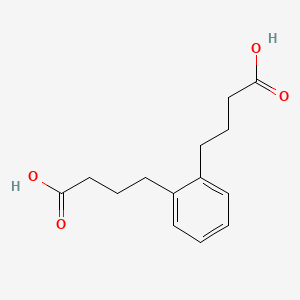
4,4'-(1,2-Phenylene)dibutanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2-Phenylene)dibutanoic Acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. This compound is a useful research chemical for organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Phenylene)dibutanoic Acid typically involves the reaction of 1,2-dibromobutane with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 4,4’-(1,2-Phenylene)dibutanoic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,2-Phenylene)dibutanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’-(1,2-Phenylene)dibutanoic Acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-(1,2-Phenylene)dibutanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with receptors and other proteins, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1,3-Phenylene)dibutanoic Acid: This compound has a similar structure but with the phenylene group in the 1,3-position.
4,4’-(1,4-Phenylene)dibutanoic Acid: This compound has the phenylene group in the 1,4-position.
Uniqueness
4,4’-(1,2-Phenylene)dibutanoic Acid is unique due to its specific structural arrangement, which affects its reactivity and interactions with other molecules. The position of the phenylene group influences the compound’s chemical properties and its applications in various fields.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-[2-(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C14H18O4/c15-13(16)9-3-7-11-5-1-2-6-12(11)8-4-10-14(17)18/h1-2,5-6H,3-4,7-10H2,(H,15,16)(H,17,18) |
Clé InChI |
FQTWXIRTTKHYSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


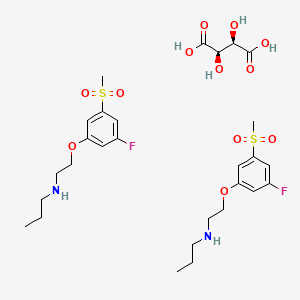
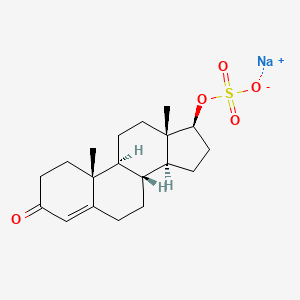
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
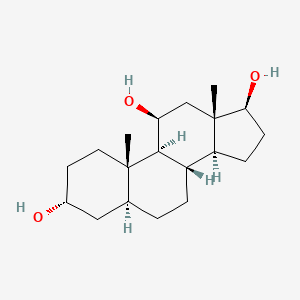
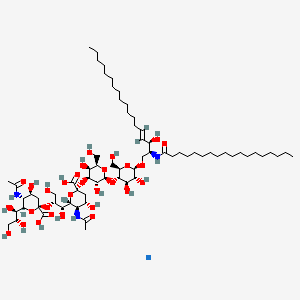


![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)


